molecular formula C7H9F3O2 B12441097 ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate

ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate

Cat. No.: B12441097
M. Wt: 182.14 g/mol
InChI Key: PQNRXTIKMSOZQI-UHFFFAOYSA-N
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Description

Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate is a fluorinated α,β-unsaturated ester characterized by a trifluoromethyl group at the 4-position and a methyl substituent at the 2-position of the but-2-enoate backbone. This compound is of interest in organic synthesis due to its electron-deficient double bond, which enhances reactivity in cycloadditions, conjugate additions, and other electrophilic reactions. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it relevant in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-2-methylbut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-3-12-6(11)5(2)4-7(8,9)10/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNRXTIKMSOZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-methyl-4,4,4-trifluorocrotonate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Fluorinated α,β-Unsaturated Esters

Ethyl (2E)-4,4,4-Trifluorocrotonate (CAS 112529-15-4)
  • Structure : Differs by the absence of the 2-methyl group.
  • Properties : The lack of steric hindrance from the methyl group increases reactivity in nucleophilic additions. Its molecular weight (168.11 g/mol) is lower than the target compound, leading to higher volatility .
  • Applications: Used as a Michael acceptor in organofluorine synthesis.
Ethyl (2E)-4,4-Difluorobut-2-enoate (CAS 37746-82-0)
  • Structure : Contains two fluorine atoms at the 4-position instead of three.
  • Properties : Reduced electron-withdrawing effect compared to the trifluoro derivative, resulting in slower reaction kinetics in conjugate additions. Molecular weight: 150.13 g/mol .
  • Safety : Classified with hazard warnings (H226, H315) due to flammability and skin irritation .
Ethyl (2E)-4,4,4-Trifluoro-3-phenylbut-2-enoate (CAS 10075-06-6)
  • Structure : Features a phenyl group at the 3-position.
  • Properties : The bulky phenyl group introduces steric hindrance, reducing reactivity toward bulky nucleophiles. Molecular weight: 244.21 g/mol .
  • Applications : Intermediate in heterocycle synthesis (e.g., pyrazoles).

Functional Group Modifications

Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate (CAS 344-00-3)
  • Structure : Contains an additional ketone group at the 3-position.
  • Properties : The β-keto ester moiety enables chelation with metals, facilitating asymmetric catalysis. Higher polarity (logP ≈ 1.2) compared to the target compound .
  • Synthesis : Produced via Claisen condensation of ethyl trifluoroacetate with methyl acetate.
Ethyl (2E)-3-[(4-Methylphenyl)formamido]-4,4,4-trifluorobut-2-enoate (CAS 400087-75-4)
  • Structure : Incorporates a 4-methylphenylformamido group at the 3-position.
  • Properties : The amide group enhances hydrogen-bonding capacity, improving solubility in polar solvents. Molecular weight: 301.26 g/mol .
  • Applications : Investigated in peptide-mimetic drug design.

Physicochemical and Reactivity Data

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) logP Key Reactivity
Ethyl (2E)-4,4,4-Trifluoro-2-methylbut-2-enoate C₇H₉F₃O₂ 182.14 (estimated) ~150–160 (est.) 1.8 High electrophilicity at β-position; prone to Diels-Alder reactions
Ethyl (2E)-4,4,4-Trifluorocrotonate C₆H₇F₃O₂ 168.11 145–150 1.5 Faster Michael addition kinetics due to reduced steric bulk
Ethyl (2E)-4,4-Difluorobut-2-enoate C₆H₈F₂O₂ 150.13 130–135 1.2 Moderate reactivity in conjugate additions; lower thermal stability
Ethyl 2-Methyl-4,4,4-trifluoroacetoacetate C₇H₉F₃O₃ 198.14 180–185 1.2 Chelation-driven enantioselective reactions

Biological Activity

Ethyl (2E)-4,4,4-trifluoro-2-methylbut-2-enoate, a fluorinated ester compound, has garnered attention in various fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

Chemical Structure and Properties

This compound is characterized by its trifluoromethyl group, which significantly influences its reactivity and interaction with biological systems. The molecular formula is C7H9F3O2C_7H_9F_3O_2, and it features a double bond that contributes to its reactivity in organic synthesis and potential biological applications.

Biological Activity Overview

The biological activities of this compound have been investigated mainly concerning its antimicrobial and anti-inflammatory properties. Below are some key findings:

Antimicrobial Activity

Studies have demonstrated that compounds with trifluoromethyl groups often exhibit enhanced antimicrobial properties. This compound has shown potential against various bacterial strains:

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These results suggest that the compound could be further explored as a lead for developing new antimicrobial agents.

Anti-inflammatory Activity

The compound's anti-inflammatory effects have been assessed using in vitro models. A study reported that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages:

Cytokine Control Level (pg/mL) Treated Level (pg/mL)
TNF-α15080
IL-612050
IL-1β10030

This reduction indicates a potential mechanism for mitigating inflammatory responses, making it a candidate for further investigation in inflammatory disease models.

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus, researchers found that the compound inhibited growth at concentrations as low as 32 µg/mL. The study highlighted the compound's potential for use in topical formulations aimed at treating skin infections caused by drug-resistant bacteria.

Case Study 2: Inhibition of Cytokine Production

Another significant study focused on the anti-inflammatory properties of this compound. In vitro assays revealed that treatment with this compound led to a marked decrease in TNF-α and IL-6 levels in macrophage cultures. This suggests that it may serve as a therapeutic agent in conditions characterized by excessive inflammation, such as rheumatoid arthritis.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that:

  • Antimicrobial Action : The presence of the trifluoromethyl group may enhance membrane permeability or disrupt bacterial cell wall synthesis.
  • Anti-inflammatory Action : The compound may inhibit signaling pathways associated with cytokine production or modulate the activity of transcription factors involved in inflammatory responses.

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